molecular formula C23H40N2O2 B12002438 N-[(E)-furan-2-ylmethylideneamino]octadecanamide

N-[(E)-furan-2-ylmethylideneamino]octadecanamide

Katalognummer: B12002438
Molekulargewicht: 376.6 g/mol
InChI-Schlüssel: UZHUIYGJBVAYNG-DARPEHSRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-furan-2-ylmethylideneamino]octadecanamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an octadecanamide moiety through a Schiff base linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-furan-2-ylmethylideneamino]octadecanamide typically involves the condensation reaction between furan-2-carbaldehyde and octadecanamide in the presence of an acid or base catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-furan-2-ylmethylideneamino]octadecanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The Schiff base linkage can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(E)-furan-2-ylmethylideneamino]octadecanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a drug candidate due to its bioactive properties.

    Industry: Utilized in the development of novel materials with specific properties, such as improved thermal stability and mechanical strength.

Wirkmechanismus

The mechanism of action of N-[(E)-furan-2-ylmethylideneamino]octadecanamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. The Schiff base linkage can undergo hydrolysis under physiological conditions, releasing the active furan and amide components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(E)-furan-2-ylmethylideneamino]-2-hydroxybenzamide
  • Octadecanamide
  • Stearamide

Uniqueness

N-[(E)-furan-2-ylmethylideneamino]octadecanamide is unique due to its specific combination of a furan ring and an octadecanamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, enhancing its solubility and reactivity in different environments.

Eigenschaften

Molekularformel

C23H40N2O2

Molekulargewicht

376.6 g/mol

IUPAC-Name

N-[(E)-furan-2-ylmethylideneamino]octadecanamide

InChI

InChI=1S/C23H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(26)25-24-21-22-18-17-20-27-22/h17-18,20-21H,2-16,19H2,1H3,(H,25,26)/b24-21+

InChI-Schlüssel

UZHUIYGJBVAYNG-DARPEHSRSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CO1

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.